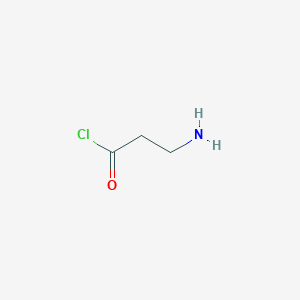

3-aminopropanoyl Chloride

Description

Structurally, it comprises a three-carbon chain with an amino group (-NH₂) at the β-position and a reactive chloride (-Cl) at the carbonyl terminus. This compound serves as a versatile intermediate in organic synthesis, particularly for introducing β-aminopropanoyl moieties into peptides, pharmaceuticals, and metal-coordinating ligands. Its reactivity stems from the electrophilic carbonyl chloride group, enabling nucleophilic substitutions (e.g., with amines or alcohols) to form amides or esters .

Evidence highlights its role in forming coordination complexes (e.g., ruthenium(II)-carnosine complexes) and pharmaceutical intermediates (e.g., N-(3-aminopropanoyl) pomalidomide hydrochloride) .

Propriétés

IUPAC Name |

3-aminopropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c4-3(6)1-2-5/h1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLABFZPEHHFGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

3-Aminopropanoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of beta-alanine with oxalyl chloride or thionyl chloride . The reaction typically takes place in an inert solvent such as dichloromethane under an argon atmosphere at low temperatures (0°C). The reaction mixture is then stirred at room temperature for a specified period, followed by the removal of solvents using a rotary evaporator . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps such as recrystallization or distillation to obtain the final product .

Analyse Des Réactions Chimiques

3-Aminopropanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form amides.

Hydrolysis: In the presence of water, it hydrolyzes to form beta-alanine and hydrogen chloride.

Condensation Reactions: It can participate in condensation reactions with other carboxylic acids or their derivatives to form peptides or other complex molecules.

Common reagents used in these reactions include oxalyl chloride, thionyl chloride, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of 3-aminopropanoyl chloride is in peptide synthesis. It serves as a building block for the formation of peptides and proteins. The reactivity of the acyl chloride allows it to couple with amino acids or other peptide fragments, forming peptide bonds efficiently.

Case Study:

A study demonstrated the use of 3-aminopropanoyl chloride in synthesizing bioactive peptides that exhibit antimicrobial properties. The resulting peptides showed significant activity against various bacterial strains, indicating potential therapeutic applications in combating infections .

Drug Development

In medicinal chemistry, 3-aminopropanoyl chloride is utilized for developing novel pharmaceuticals. Its ability to introduce amine functionalities into drug candidates enhances their biological activity and pharmacokinetic properties.

Case Study:

Research on drug candidates derived from 3-aminopropanoyl chloride highlighted its role in synthesizing inhibitors for specific enzymes involved in cancer progression. These inhibitors demonstrated promising results in preclinical trials, suggesting their potential as therapeutic agents .

Material Science

The compound is also applied in materials science, particularly in modifying polymers to enhance their properties. For instance, it has been used to functionalize surfaces of nanofibrillated cellulose, improving their mechanical strength and chemical resistance.

Data Table: Applications in Material Science

| Application Area | Description | Result/Effect |

|---|---|---|

| Polymer Functionalization | Modification of cellulose fibers | Enhanced mechanical properties |

| Coating Technologies | Development of antifouling coatings | Superior resistance to bacterial adhesion |

| Sensor Technology | Used as a linker for biosensors | Improved sensitivity and selectivity |

Antimicrobial Agents

Due to its structure, 3-aminopropanoyl chloride can be transformed into various antimicrobial agents. Research has shown that derivatives exhibit activity against a range of pathogens.

Case Study:

A derivative synthesized from 3-aminopropanoyl chloride was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Antifungal Activity

In addition to antibacterial properties, compounds derived from 3-aminopropanoyl chloride have shown antifungal activity against several fungal species.

Data Table: Antifungal Activity Results

| Compound Derived | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Candida albicans | 50 µg/mL |

| Derivative B | Aspergillus niger | 30 µg/mL |

Mécanisme D'action

The mechanism of action of 3-aminopropanoyl chloride involves its high reactivity with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used . For example, in the reaction with amines, the compound undergoes nucleophilic addition followed by elimination to form amides .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following compounds are compared based on functional groups and reactivity:

| Compound | Molecular Formula | Key Functional Groups | Reactivity |

|---|---|---|---|

| 3-Aminopropanoyl Chloride | C₃H₆ClNO | -NH₂ (β-amino), -COCl | Highly reactive; undergoes nucleophilic acyl substitution (e.g., amidation). |

| 3-Chloropropionyl Chloride | C₃H₄Cl₂O | -Cl (β-chloro), -COCl | Reactive; forms esters/amides but lacks amino coordination sites. |

| Ethyl 3-Amino-3-phenylpropanoate Hydrochloride | C₁₁H₁₅ClFNO₂ | -NH₃⁺ (protonated amino), -COOEt | Low reactivity due to ester group; used as a stable intermediate in drug synthesis. |

| Benzyl 3-Aminopropanoate Hydrochloride | C₁₀H₁₄ClNO₂ | -NH₃⁺, -COOBn | Non-reactive ester; used in peptide coupling without chloride-mediated side reactions. |

Key Research Findings

In contrast, 3-chloropropionyl chloride lacks metal-binding sites, limiting its use in coordination chemistry .

Pharmaceutical Synthesis: 3-Aminopropanoyl chloride derivatives are pivotal in synthesizing urea-based drugs (e.g., (3-aminopropanoyl)urea HCl) and modified peptides . Ester analogs (e.g., ethyl 3-amino-3-fluorophenylpropanoate HCl) are intermediates in CNS-targeting drugs, leveraging their stability for controlled release .

Activité Biologique

3-Aminopropanoyl chloride, with the chemical formula C₃H₆ClNO, is a significant compound in organic chemistry and biochemistry due to its diverse biological activities and applications. This article explores the biological activity of 3-aminopropanoyl chloride by examining its synthesis, mechanisms of action, and relevant case studies.

3-Aminopropanoyl chloride is an acyl chloride derivative that serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactive nature allows it to participate in nucleophilic acyl substitution reactions, making it useful for creating amides and other derivatives. The compound is typically synthesized from 3-aminopropanoic acid through chlorination with thionyl chloride or oxalyl chloride, yielding high purity products suitable for further applications.

Biological Activities

The biological activities of 3-aminopropanoyl chloride can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of 3-aminopropanoyl chloride exhibit significant antimicrobial properties. For example, compounds synthesized from this intermediate have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within the range of 1.80 mg/mL to 12.5 μg/mL, demonstrating their potential as antimicrobial agents .

2. Anticonvulsant Properties

3-Aminopropanoyl chloride has been implicated in the synthesis of anticonvulsant drugs. Its derivatives have been tested in animal models for their ability to reduce seizure activity, showing promise as potential treatments for epilepsy .

3. Antitussive and Bronchodilator Effects

Some studies have reported that compounds derived from 3-aminopropanoyl chloride possess antitussive (cough suppressing) and bronchodilator activities. These effects are particularly relevant in the development of medications for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of antimicrobial agents using 3-aminopropanoyl chloride as a precursor. The resulting compounds were evaluated against a panel of bacterial pathogens, revealing that certain derivatives exhibited enhanced activity compared to standard antibiotics. The study highlighted the potential for these compounds to serve as alternatives in combating antibiotic-resistant bacteria .

Case Study 2: Evaluation of Anticonvulsant Activity

In a pharmacological evaluation, a derivative synthesized from 3-aminopropanoyl chloride was administered to mice subjected to induced seizures. The compound significantly reduced seizure frequency and duration compared to control groups, suggesting its potential utility in treating epilepsy .

Toxicity and Safety Considerations

While 3-aminopropanoyl chloride exhibits various biological activities, safety assessments are crucial due to its reactive nature. It is classified as a hazardous substance that can cause skin irritation and respiratory issues upon exposure. Proper handling protocols must be followed during synthesis and application to mitigate risks associated with its use .

Q & A

Q. What are the recommended synthetic routes for 3-aminopropanoyl chloride in laboratory settings?

The synthesis of 3-aminopropanoyl chloride typically involves the chlorination of 3-aminopropanoic acid or its derivatives. A common method is reacting 3-aminopropanol with thionyl chloride (SOCl₂) under controlled reflux conditions in an inert atmosphere (e.g., nitrogen). This reaction generates HCl gas, necessitating efficient venting. Alternative routes include using phosphorus trichloride (PCl₃) or oxalyl chloride [(COCl)₂] as chlorinating agents. For intermediates, derivatives like 3-[(2-chloroethyl)amino]-1-propanol hydrochloride (synthesized via cyanoethylation and nitrile reduction) can serve as precursors .

Q. What safety precautions are critical when handling 3-aminopropanoyl chloride?

Due to its reactivity and corrosivity:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and goggles. Use fume hoods to avoid inhalation of vapors .

- Storage: Keep in airtight, moisture-resistant containers under dry conditions (e.g., desiccators). Avoid exposure to light and heat .

- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with saline solution and seek medical attention .

Q. How can researchers purify 3-aminopropanoyl chloride to achieve high yields?

Purification methods include:

- Distillation: Fractional distillation under reduced pressure (e.g., 40–60°C at 10–20 mmHg) to isolate the compound from by-products like HCl or unreacted starting materials.

- Recrystallization: Dissolve the crude product in dry dichloromethane and precipitate using hexane at low temperatures (−20°C).

- Chromatography: Use silica gel columns with non-polar solvents (e.g., ethyl acetate/hexane mixtures) for small-scale purification .

Advanced Research Questions

Q. How does the presence of moisture affect the stability of 3-aminopropanoyl chloride, and what methods mitigate decomposition?

3-Aminopropanoyl chloride is highly moisture-sensitive, undergoing hydrolysis to form 3-aminopropanoic acid and HCl. Stability studies show decomposition rates increase at relative humidity >30%. Mitigation strategies:

Q. What analytical techniques are most effective for characterizing 3-aminopropanoyl chloride and its synthetic intermediates?

Q. How can conflicting data regarding reaction yields be resolved when synthesizing 3-aminopropanoyl chloride derivatives?

Discrepancies in yields often arise from variations in reaction conditions (e.g., temperature, solvent purity). Systematic approaches include:

- Design of Experiments (DoE): Optimize parameters like molar ratios (e.g., SOCl₂:amine) and reaction time using factorial design .

- Reproducibility Checks: Compare methods from peer-reviewed literature (e.g., IARC protocols for allyl chloride derivatives) and patent routes (e.g., EP 3 590 515 A1 for propanamide analogs) .

- By-Product Analysis: Use GC-MS to identify side products (e.g., dimerization or oxidation artifacts) and adjust stoichiometry .

Q. Key Challenges and Solutions

- Challenge: Low yields due to competing hydrolysis.

Solution: Conduct reactions in anhydrous solvents with molecular sieves and monitor moisture levels via Karl Fischer titration . - Challenge: Toxicity risks from HCl off-gassing.

Solution: Integrate scrubbers into reflux setups to neutralize HCl using NaOH traps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.